molecular formula C10H14ClN3O3S B11807518 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol

Cat. No.: B11807518
M. Wt: 291.76 g/mol
InChI Key: FAXZEIXBRBMVLI-UHFFFAOYSA-N
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Description

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is a complex organic compound that belongs to the class of sulfonylpyridines This compound is characterized by the presence of a chloro group, a piperazine ring, and a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is unique due to the presence of both a sulfonyl group and a piperazine ring attached to a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14ClN3O3S

Molecular Weight

291.76 g/mol

IUPAC Name

3-chloro-5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C10H14ClN3O3S/c1-13-2-4-14(5-3-13)18(16,17)9-7-12-6-8(11)10(9)15/h6-7H,2-5H2,1H3,(H,12,15)

InChI Key

FAXZEIXBRBMVLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl

Origin of Product

United States

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